![molecular formula C10H14O4 B3057502 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 81687-89-0](/img/structure/B3057502.png)
4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Base-Induced Solvolyses
The compound undergoes base-induced solvolyses to form bicyclic α-oxo-acetals, a transformation that highlights its reactivity and potential in synthetic chemistry. This process involves an enolization/ionization mechanism, leading to the formation of various products such as 2-endo-hydroxynorbornene-2-exo-carboxylic acid and 7-oxa analogues through benzilic acid rearrangement of the α-diketones (Föhlisch et al., 2001).
Aprotic Double Michael Addition
This compound is an important intermediate in the aprotic double Michael addition process. The synthesis of 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid illustrates its role as a key intermediate in organic synthesis (Spitzner & Engler, 2003).
Synthesis and Rearrangements
The compound is used in the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones, which undergo various rearrangements. These synthetic pathways and rearrangements are crucial for the development of complex organic molecules (Yates & Langford, 1981).
Conformationally Restricted Aspartic Acid Analogue
Its derivative, 3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, exhibits a D3 symmetry and is used to study the conformation of amino acid residues, contributing to the understanding of protein structure and function (Buñuel et al., 1996).
Inductive Effects in Isolated Molecules
4-Substituted bicyclo[2.2.2]octane-1-carboxylic acids, including derivatives of the compound , have been studied for their inductive effects. This research contributes to the understanding of electronic effects in organic molecules, which is fundamental in molecular design (Exner & Böhm, 2002).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-9-2-4-10(5-3-9,8(12)13)7(11)6-9/h2-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMABBAXEJXFKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(CC1)(C(=O)C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509341 | |
Record name | 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
81687-89-0 | |
Record name | 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.